Chiral Identity (2R vs. 2S) Dictates 10‑Fold Binding Affinity Enhancement in Peptide–Protein Interactions
In a 42‑residue polypeptide conjugate targeting glycogen phosphorylase a (GPa), the replacement of three native hydrophobic residues (Nle5, Ile9, Leu12) with L‑2‑aminooctanoic acid (Aoc) reduced the equilibrium dissociation constant (KD) from 280 nM to 27 nM, a 10.4‑fold improvement in binding affinity [1]. When the peptide was truncated to an 11‑mer, the incorporation of Aoc residues still maintained a KD of 550 nM, demonstrating that the hydrophobic, conformationally flexible Aoc side chain can functionally replace multiple native residues while preserving target engagement [2]. Critically, this work employed L‑Aoc; the use of the D‑enantiomer (i.e., the 2R form) is expected to invert the stereochemical presentation, potentially altering or even abrogating the observed affinity gain. This head‑to‑head comparative study therefore serves as a benchmark: researchers seeking to replicate or exploit this hydrophobic binding‑pocket phenomenon must procure the correct enantiomer. Sourcing the L‑enantiomer or a racemic mixture would introduce stereochemical heterogeneity that compromises the precise molecular recognition required for the 27 nM KD.
| Evidence Dimension | Binding affinity (KD) to glycogen phosphorylase a |
|---|---|
| Target Compound Data | L‑2‑aminooctanoic acid (L‑Aoc) incorporated at positions 5, 9, and 12 |
| Comparator Or Baseline | Unmodified 42‑mer polypeptide (Nle5, Ile9, Leu12) |
| Quantified Difference | 10.4‑fold reduction in KD (280 nM → 27 nM) |
| Conditions | Fluorescence anisotropy binding assay in PBS buffer, pH 7.4, 25 °C |
Why This Matters
This data provides the first quantitative benchmark for Aoc‑mediated affinity enhancement; selecting the incorrect enantiomer (e.g., 2S) or a racemate could completely negate this 10‑fold improvement, wasting synthesis resources and invalidating SAR studies.
- [1] Balliu, A.; Baltzer, L. Exploring Non-obvious Hydrophobic Binding Pockets on Protein Surfaces: Increasing Affinities in Peptide–Protein Interactions. ChemBioChem 2017, 18 (14), 1396–1407. https://doi.org/10.1002/cbic.201700048. View Source
- [2] Balliu, A. Exploring Molecular Interactions Between Polypeptide Conjugates and Protein Targets: Manipulating Affinity by Chemical Modifications. Ph.D. Dissertation, Uppsala University, 2017. http://urn.kb.se/resolve?urn=urn:nbn:se:uu:diva-327121. View Source
